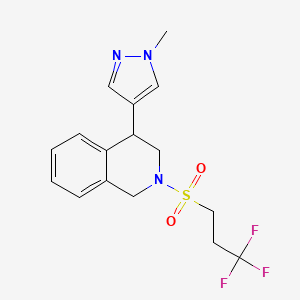
4-(1-methyl-1H-pyrazol-4-yl)-2-((3,3,3-trifluoropropyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-methyl-1H-pyrazol-4-yl)-2-((3,3,3-trifluoropropyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a trifluoropropyl sulfonyl group, and a tetrahydroisoquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-2-((3,3,3-trifluoropropyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Methyl Group: Methylation of the pyrazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized via a Pictet-Spengler reaction, where an arylamine reacts with an aldehyde in the presence of an acid catalyst.
Attachment of the Trifluoropropyl Sulfonyl Group: The trifluoropropyl sulfonyl group can be introduced through a sulfonylation reaction using trifluoropropyl sulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the sulfonyl group, potentially leading to the formation of amine or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the trifluoropropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, the compound may be used as a probe to study enzyme mechanisms or as a ligand in the development of new bioactive molecules. Its structural features make it a potential candidate for binding to specific biological targets.
Medicine
In medicinal chemistry, the compound could be explored for its potential pharmacological properties. Its structural complexity and functional groups suggest it may interact with various biological targets, potentially leading to the discovery of new therapeutic agents.
Industry
In the materials science industry, the compound could be used in the development of new materials with unique properties, such as polymers or coatings that benefit from its trifluoropropyl sulfonyl group.
作用机制
The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)-2-((3,3,3-trifluoropropyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoropropyl sulfonyl group could enhance binding affinity and specificity, while the tetrahydroisoquinoline core may facilitate interactions with hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
4-(1-methyl-1H-pyrazol-4-yl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the trifluoropropyl sulfonyl group, which may result in different chemical and biological properties.
4-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline: Contains a methylsulfonyl group instead of the trifluoropropyl sulfonyl group, potentially affecting its reactivity and interactions.
Uniqueness
The presence of the trifluoropropyl sulfonyl group in 4-(1-methyl-1H-pyrazol-4-yl)-2-((3,3,3-trifluoropropyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline distinguishes it from similar compounds. This group can impart unique chemical properties, such as increased lipophilicity and enhanced binding interactions, making it a valuable compound for various applications.
属性
IUPAC Name |
4-(1-methylpyrazol-4-yl)-2-(3,3,3-trifluoropropylsulfonyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2S/c1-21-9-13(8-20-21)15-11-22(10-12-4-2-3-5-14(12)15)25(23,24)7-6-16(17,18)19/h2-5,8-9,15H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLNOBFHWUPQPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B2813946.png)
![Imidazo[1,5-a]pyridin-6-amine](/img/structure/B2813948.png)
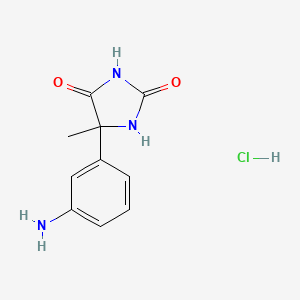
![N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2813951.png)
![4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2813954.png)
![2-Chloro-N-[1-(3-cyanophenyl)-2-methoxyethyl]acetamide](/img/structure/B2813955.png)
![4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol](/img/structure/B2813956.png)
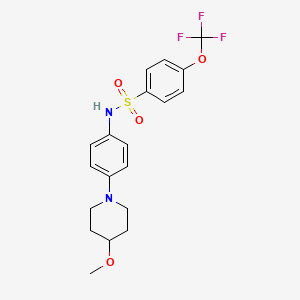
![(E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2813958.png)
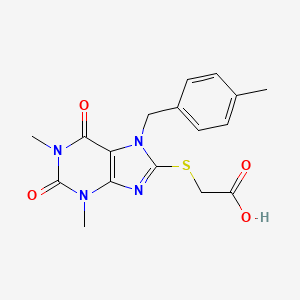
![3-Methyl-1-[(oxolan-2-yl)methyl]-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea](/img/structure/B2813961.png)
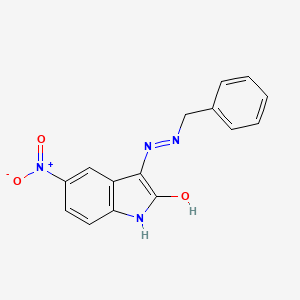
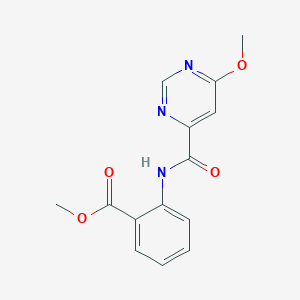
![N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2,4-dimethoxybenzamide](/img/structure/B2813966.png)
